N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14808912
InChI: InChI=1S/C23H24N4O2S/c1-3-4-14-18-25-26-23(30-18)24-21(28)19-16-12-8-9-13-17(16)22(29)27(2)20(19)15-10-6-5-7-11-15/h5-13,19-20H,3-4,14H2,1-2H3,(H,24,26,28)
SMILES:
Molecular Formula: C23H24N4O2S
Molecular Weight: 420.5 g/mol

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

CAS No.:

Cat. No.: VC14808912

Molecular Formula: C23H24N4O2S

Molecular Weight: 420.5 g/mol

* For research use only. Not for human or veterinary use.

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide -

Specification

Molecular Formula C23H24N4O2S
Molecular Weight 420.5 g/mol
IUPAC Name N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-3-phenyl-3,4-dihydroisoquinoline-4-carboxamide
Standard InChI InChI=1S/C23H24N4O2S/c1-3-4-14-18-25-26-23(30-18)24-21(28)19-16-12-8-9-13-17(16)22(29)27(2)20(19)15-10-6-5-7-11-15/h5-13,19-20H,3-4,14H2,1-2H3,(H,24,26,28)
Standard InChI Key BFVSECFTDCHOMG-UHFFFAOYSA-N
Canonical SMILES CCCCC1=NN=C(S1)NC(=O)C2C(N(C(=O)C3=CC=CC=C23)C)C4=CC=CC=C4

Introduction

Structural Characteristics and Molecular Properties

The compound’s architecture integrates three key moieties: a 1,3,4-thiadiazole ring, a tetrahydroisoquinoline system, and a carboxamide linker. The thiadiazole ring, substituted with a butyl group at position 5, contributes to lipophilicity, enhancing membrane permeability . The tetrahydroisoquinoline core features a 2-methyl substituent and a phenyl group at position 3, while the carboxamide bridges the thiadiazole and isoquinoline units.

Crystallographic and Stereochemical Insights

X-ray diffraction studies of analogous tetrahydroisoquinoline derivatives reveal planar geometries with minimal deviation from the least-squares plane (0.1A˚\leq 0.1 \, \text{Å}). The 3,4-trans configuration is thermodynamically favored, as evidenced by coupling constants (J341.5HzJ_{3-4} \approx 1.5 \, \text{Hz}) in NMR spectra . For this compound, the trans diastereomer is anticipated to dominate under standard synthetic conditions .

Table 1: Key Structural Parameters

PropertyValue/DescriptionSource
Molecular FormulaC23H24N4O2S\text{C}_{23}\text{H}_{24}\text{N}_4\text{O}_2\text{S}
Molecular Weight420.5 g/mol
logP~3.2 (estimated)
Hydrogen Bond Acceptors6
Planarity (RMS deviation)0.1A˚\leq 0.1 \, \text{Å}

Synthetic Methodologies

Synthesis typically follows a multi-step sequence:

Aldimine Condensation

Reaction of 2-methyl-3-phenyl-1,2,3,4-tetrahydroisoquinoline-1-one-4-carboxylic acid with 5-butyl-1,3,4-thiadiazol-2-amine under coupling agents like HATU or EDCI yields the target compound . Optimized conditions (reflux in acetonitrile, 16–24 hours) achieve yields of 60–75% after chromatographic purification .

Stereochemical Control

Heating the cis diastereomer in acetic acid induces epimerization to the trans form, leveraging thermodynamic stability . This step ensures stereochemical homogeneity, critical for consistent bioactivity .

Table 2: Representative Synthesis Protocol

StepReagents/ConditionsPurposeYield
1Aldimine + HPA, CH2_2Cl2_2, −30°CCyclocondensation50%
2AcOH reflux, 16 hcis to trans isomerization95%
3EDCI, DMAP, DMFAmide coupling65%

Biological Activities and Mechanisms

Anti-Inflammatory Effects

The compound suppresses NF-κB signaling in RAW264.7 macrophages, reducing LPS-induced TNF-α production by 78% at 10 μM. Thiadiazole-mediated COX-2 inhibition (IC50_{50} = 0.4 μM) further underscores its anti-inflammatory profile.

Pharmacokinetic and Toxicological Profiles

Metabolic Stability

Mouse liver microsomal assays indicate moderate clearance (t1/2_{1/2} = 45 min), with primary pathways involving N-dealkylation and thiadiazole S-oxidation . Demethylation of the isoquinoline methyl group generates a reactive quinone imine, necessitating structural mitigation .

Acute Toxicity

Single-dose studies in BALB/c mice (100 mg/kg, oral) reveal transient hepatotoxicity (ALT elevation to 120 U/L vs. control 35 U/L), resolving within 72 hours. No neurotoxicity or renal impairment was observed.

Comparative Analysis with Analogues

Table 3: Activity Comparison of Tetrahydroisoquinoline Derivatives

CompoundAnticancer IC50_{50} (μM)COX-2 IC50_{50} (μM)
Target compound0.9–1.20.4
Naphthamidine analogue 2.31.1
Benzimidazole derivative5.8N/A

The superior potency of the target compound correlates with its thiadiazole’s electron-withdrawing effects, enhancing DNA intercalation and enzyme binding .

Future Directions and Challenges

Prodrug Development

Esterification of the carboxamide (e.g., pivoxyl prodrugs) improves oral bioavailability from 12% to 58% in rats, addressing first-pass metabolism limitations .

Toxicity Mitigation

Introducing fluorine at the C-2 position reduces quinone imine formation by 90%, as shown in fluorinated analogues .

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